molecular formula C39H46N4O7S2 B566362 N,o-Didansyl-L-tyrosine monocyclohexylammonium salt CAS No. 102783-47-1

N,o-Didansyl-L-tyrosine monocyclohexylammonium salt

Cat. No.: B566362
CAS No.: 102783-47-1
M. Wt: 746.938
InChI Key: MVXVRKZUVTWXRD-JCOPYZAKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,o-Didansyl-L-tyrosine monocyclohexylammonium salt involves the dansylation of L-tyrosine followed by the formation of the monocyclohexylammonium salt. The reaction typically involves the use of dansyl chloride as the dansylating agent in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at a controlled temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,o-Didansyl-L-tyrosine monocyclohexylammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,o-Didansyl-L-tyrosine monocyclohexylammonium salt is unique due to its dual dansyl groups, which enhance its inhibitory effects on bacterial thymidylate synthase. This dual modification provides higher specificity and potency compared to other similar compounds .

Properties

IUPAC Name

cyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33N3O7S2.C6H13N/c1-35(2)29-13-5-11-26-24(29)9-7-15-31(26)44(39,40)34-28(33(37)38)21-22-17-19-23(20-18-22)43-45(41,42)32-16-8-10-25-27(32)12-6-14-30(25)36(3)4;7-6-4-2-1-3-5-6/h5-20,28,34H,21H2,1-4H3,(H,37,38);6H,1-5,7H2/t28-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXVRKZUVTWXRD-JCOPYZAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H46N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745563
Record name N,O-Bis[5-(dimethylamino)naphthalene-1-sulfonyl]-L-tyrosine--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

746.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102783-47-1
Record name N,O-Bis[5-(dimethylamino)naphthalene-1-sulfonyl]-L-tyrosine--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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